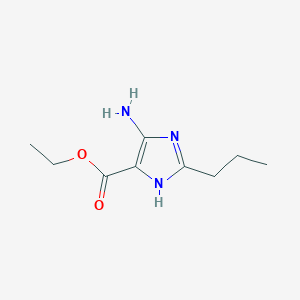

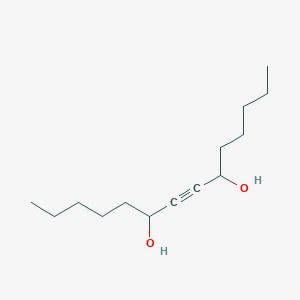

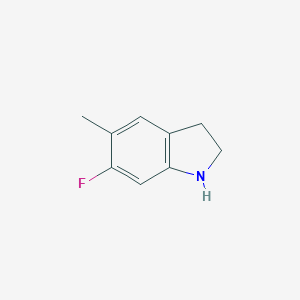

1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde

Vue d'ensemble

Description

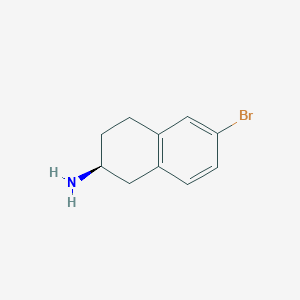

1-(4-Fluorobenzyl)-1H-indole-3-carbaldehyde (1-(4-FBICA) is an important and widely used chemical compound in the scientific research field. It is a compound of the indole class of compounds, which are known for their wide range of medicinal and biological activities. 1-(4-FBICA) is used in the synthesis of various compounds, such as derivatives of indole, and has been studied for its potential use in the treatment of various diseases and conditions.

Applications De Recherche Scientifique

Indole Derivatives Synthesis and Properties :

- "1-(4-tert-Butylbenzyl)-1H-indole-3-carbaldehyde" study discusses the synthesis and crystal structure of a similar indole derivative, highlighting the planarity and dihedral angle with the phenyl ring, which could be relevant for understanding the properties of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde (Vijayakumar N. Sonar, Sean Parkin, & P. Crooks, 2006).

- "1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde" research also provides insights into the crystal structure of a related compound, focusing on the dihedral angle between indole and phenyl rings and the role of van der Waals forces in crystal packing (V. N. Sonar, S. Parkin, & P. Crooks, 2006).

Inhibitory and Sensor Applications :

- The synthesis of 1-(halobenzyl) indole derivatives and their evaluation as selective P450 aromatase inhibitors, relevant to 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde, is discussed in the study by Marchand et al. (1998), showcasing potential pharmacological applications (P. Marchand et al., 1998).

- A study on "A turn-on indole-based sensor for hydrogen sulfate ion" explores an indole-based receptor's application as a selective fluorescent sensor, indicating the potential utility of similar compounds in sensor technology (C. Wan et al., 2014).

Catalytic and Synthetic Applications :

- The study "Gold-catalyzed cycloisomerizations of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols to 1H-indole-2-carbaldehydes" demonstrates the use of gold(I) catalysis in synthesizing indole carbaldehydes, suggesting potential applications in organic synthesis (Prasath Kothandaraman et al., 2011).

Pharmacological Applications :

- A study on "Synthesis, X-ray Crystal Structure, Hirshfeld Surface Analysis, and Molecular Docking Study of Novel Hepatitis B (HBV) Inhibitor" involves a compound with a structure similar to 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde, highlighting its potential as an HBV inhibitor (A. Ivashchenko et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds such as 4-(4-fluorobenzyl)piperidine and [1- (4-Fluorobenzyl)Cyclobutyl]Methyl (1s)-1- [Oxo (1h-Pyrazol-5-Ylamino)Acetyl]Pentylcarbamate have been found to interact with Beta-secretase 1 and Cathepsin K respectively in humans . These enzymes play crucial roles in various biological processes, including the cleavage of amyloid precursor protein, which is implicated in Alzheimer’s disease, and the degradation of proteins in lysosomes, respectively .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions, leading to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Similar compounds have been found to be involved in the synthesis of a variety of biologically active molecules including chemokine antagonists, pyrido [1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and aβ-aggregation inhibitors, and chlorokojic acid derivatives with antibacterial and antiviral activities .

Pharmacokinetics

Similar compounds such as adb-fubinaca and amb-fubinaca have been found to be rapidly and extensively metabolised, with major metabolic pathways including terminal amide hydrolysis, acyl glucuronidation, and hydroxylation at the aminooxobutane moiety .

Result of Action

Based on the known targets of similar compounds, it can be inferred that the compound may have potential effects on protein degradation and amyloid precursor protein cleavage .

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO/c17-14-7-5-12(6-8-14)9-18-10-13(11-19)15-3-1-2-4-16(15)18/h1-8,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBLQHFUUZBVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356140 | |

| Record name | 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde | |

CAS RN |

192997-23-2 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192997-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B61052.png)